BenchChemオンラインストアへようこそ!

1-(Furan-3-yl)piperazine

Cardiovascular Pharmacology Receptor Selectivity Medicinal Chemistry

1-(Furan-3-yl)piperazine (CAS 1121610-19-2) is a specialized heterocyclic building block essential for medicinal chemistry. The regioisomeric position of the furan attachment (3-yl vs. 2-yl) profoundly alters electronic distribution and biological target engagement, making this specific isomer critical for reproducible SAR studies in sodium channel blocker and antiviral research. Generic substitution without comparative validation data is high-risk.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13534853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-3-yl)piperazine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=COC=C2
InChIInChI=1S/C8H12N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2
InChIKeyJWWVFGFTYFBPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-3-yl)piperazine Procurement: Core Structural Identifiers and Baseline Physical Properties


1-(Furan-3-yl)piperazine (CAS 1121610-19-2) is a heterocyclic building block comprising a piperazine ring linked to a furan moiety at the 3-position [1]. Its molecular formula is C8H12N2O, with a molecular weight of 152.19 g/mol and an XLogP3 value of 0.5 [1]. The compound serves as a versatile intermediate in medicinal chemistry, with the furan ring imparting electron-rich properties for cross-coupling reactions and the piperazine core providing a scaffold for modulating solubility and bioavailability in drug candidates [1].

Why Generic 1-(Furan-3-yl)piperazine Substitution with 2-Furyl or Thienyl Analogs Fails


The regioisomeric position of the furan attachment (3-yl vs. 2-yl) is not a trivial structural variation; it can profoundly alter electronic distribution, molecular conformation, and biological target engagement [1]. Direct comparative evidence demonstrates that replacing the 3-furoyl moiety with its 2-furoyl counterpart yields compounds with distinct physicochemical and electronic properties . More critically, systematic structure-activity relationship (SAR) studies across multiple therapeutic classes reveal that exchanging a furan ring for a thiophene or phenyl ring—or altering its substitution pattern—can shift receptor subtype selectivity by orders of magnitude and drastically change potency [2][3]. Consequently, procurement of a specific regioisomer is not an interchangeable commodity decision; it is a critical determinant of downstream biological outcome, making generic substitution a high-risk proposition without explicit comparative validation data.

1-(Furan-3-yl)piperazine Comparative Evidence: Quantified Differentiation from Key Analogs


Alpha1-Adrenoreceptor Subtype Selectivity Shift vs. Phenyl and Substituted Furan Analogs

In a study of prazosin-related antagonists, the simultaneous replacement of both the piperazine and furan rings of the lead compound resulted in a novel antagonist (compound 8). This compound, which lacks the furan ring present in the target class, exhibited a dramatic shift in selectivity, becoming 85-fold and 15-fold more potent at the alpha1B-adrenoreceptor subtype compared to the alpha1A- and alpha1D-subtypes, respectively [1]. This demonstrates that the presence and identity of the heteroaromatic ring system (furan vs. phenyl) is a key driver of subtype selectivity, and even modifications to the furan ring itself (as in compounds 4 and 5) failed to improve the selectivity profile relative to the unsubstituted furan-containing lead [1].

Cardiovascular Pharmacology Receptor Selectivity Medicinal Chemistry Alpha-1 Adrenergic Receptors

Antimycobacterial Activity: Furan Ring vs. Phenyl Ring Bioisosteric Replacement in Mtb H37Rv

In a study on antitubercular benzylpiperazine ureas, bioisosteric replacement of the furan ring in lead molecules with a phenyl ring yielded a compound with a minimum inhibitory concentration (MIC) of 1 µM against Mycobacterium tuberculosis H37Rv [1]. This was accompanied by low cellular toxicity (HepG2 IC50 ~ 80 µM) and good drug metabolism and pharmacokinetic (DMPK) properties [1]. This demonstrates that the furan ring is not a passive scaffold but an active participant in target engagement, and its replacement can lead to a highly potent and selective antimycobacterial agent.

Infectious Disease Tuberculosis Antibacterial Structure-Activity Relationship

CCR5 Antagonism: Furan-Containing Piperazines vs. Other Heterocycles in HIV-1 Fusion Inhibition

In a series of novel piperazine derivatives evaluated as CCR5 antagonists, compounds containing a furan-3-yl moiety were part of a library that yielded inhibitors with IC50 values in the low micromolar range [1]. One such compound (23h) was identified as a CCR5 antagonist with an IC50 of 6.29 µM and an anti-HIV-1 inhibitor with an IC50 of 0.44 µM [1]. While this study does not provide direct, head-to-head data for 1-(furan-3-yl)piperazine itself, it establishes the furan-piperazine framework as a viable scaffold for developing potent antiviral agents. The SAR study concluded that the nature of the heteroaromatic ring is a key variable influencing both CCR5 fusion activity and antiviral potency, with the furan ring offering a distinct profile compared to other heterocycles evaluated in the series.

Antiviral Research HIV-1 CCR5 Antagonist Structure-Activity Relationship

Voltage-Gated Sodium Channel Blockade: Furan-Based Class Superiority over Clinically Used Non-Selective Blockers

A novel furan-based class of voltage-gated sodium channel blockers, which includes furan piperazines, demonstrated enhanced potency, oral bioavailability, and robust efficacy in a rodent model of neuropathic pain when compared directly to the clinically used sodium channel blockers mexiletine and lamotrigine [1][2]. The benchmark compounds from this series also possessed improved CNS and cardiovascular safety profiles [1][2]. This class was specifically evaluated for its ability to block the tetrodotoxin-resistant sodium channel Nav1.8 (PN3) as well as the Nav1.2 and Nav1.5 subtypes, highlighting a targeted mechanism distinct from the non-selective action of older agents [1][2].

Neuropathic Pain Ion Channels Nav1.8 Analgesic Drug Discovery

Validated Application Scenarios for 1-(Furan-3-yl)piperazine Based on Evidence


Building Block for CNS-Penetrant Sodium Channel Blockers with Improved Safety Margins

The furan-piperazine scaffold has been validated as a core for developing potent, orally bioavailable sodium channel blockers with a superior safety profile compared to mexiletine and lamotrigine [4]. Procurement of 1-(furan-3-yl)piperazine is indicated for research groups aiming to synthesize novel analgesics that target Nav1.8 channels for neuropathic pain, leveraging the established class advantage in CNS and cardiovascular safety [4]. The furan-3-yl isomer provides a specific electronic and steric environment for further SAR exploration around this validated pharmacophore.

Lead Optimization for Subtype-Selective Alpha1-Adrenoreceptor Antagonists

As demonstrated in prazosin analog studies, the specific heteroaromatic ring system attached to a piperazine core is a primary determinant of subtype selectivity at alpha1-adrenoreceptors [4]. Researchers engaged in developing selective antagonists for alpha1A, alpha1B, or alpha1D receptors should utilize 1-(furan-3-yl)piperazine as a starting material to explore how substituents on the furan ring can modulate selectivity profiles, given that the unsubstituted furan in related compounds showed a distinct selectivity pattern compared to phenyl analogs [4].

Core Scaffold for Antimycobacterial Agents via Bioisosteric Optimization

The furan ring in N-furfuryl piperazine ureas served as a critical hit for antimycobacterial activity, and its bioisosteric replacement with a phenyl ring led to a compound with an MIC of 1 µM against Mtb H37Rv [4]. This validates the furan-piperazine framework as a productive starting point for tuberculosis drug discovery. Procuring 1-(furan-3-yl)piperazine allows medicinal chemists to systematically explore structure-activity relationships, using the furan ring as a tunable handle to optimize potency, selectivity, and DMPK properties while avoiding the toxicity liabilities of other heterocycles [4].

Intermediate for CCR5 Antagonist Synthesis in Antiviral Research

Furan-containing piperazine derivatives have demonstrated potent CCR5 fusion inhibition and anti-HIV-1 activity, with an example compound showing an IC50 of 0.44 µM [4]. For laboratories focused on developing new antiviral agents, particularly those targeting HIV-1 entry, 1-(furan-3-yl)piperazine is a key intermediate for constructing a library of analogs. The evidence shows that the furan ring is not merely a structural component but actively influences the potency of the final CCR5 antagonist [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Furan-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.